molecular formula C10H12NO6S- B13658718 N-Phenylsulfonic amide succinate

N-Phenylsulfonic amide succinate

Cat. No.: B13658718
M. Wt: 274.27 g/mol
InChI Key: OQAKBDNCCHGHCX-UHFFFAOYSA-M
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Description

N-Phenylsulfonic amide succinate (CAS 100462-43-9), with the molecular formula C10H13NO6S and a molecular weight of 275.28, is a chemical reagent of interest in organic and medicinal chemistry research . Its structure incorporates both a phenylsulfonamide moiety and a succinic acid component. Research indicates that N-substituted succinimide derivatives, which can be synthesized from precursors like this compound, serve as valuable intermediates for the synthesis of hydroxamic acids . Hydroxamic acids are a significant class of compounds in drug development due to their ability to inhibit enzymes such as histone deacetylase (HDAC) and matrix metalloproteinase (MMP), making them potential candidates in oncology research . Furthermore, succinimide derivatives are recognized as precursors for N-halogen succinimides and find use as metal surface treatment agents or synthetic intermediates in pharmaceutical studies . This compound is intended for research and development purposes only. It is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should consult the Safety Data Sheet (SDS) and handle all materials according to established laboratory safety protocols.

Properties

Molecular Formula

C10H12NO6S-

Molecular Weight

274.27 g/mol

IUPAC Name

butanedioic acid;(sulfinatoamino)benzene

InChI

InChI=1S/C6H7NO2S.C4H6O4/c8-10(9)7-6-4-2-1-3-5-6;5-3(6)1-2-4(7)8/h1-5,7H,(H,8,9);1-2H2,(H,5,6)(H,7,8)/p-1

InChI Key

OQAKBDNCCHGHCX-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)NS(=O)[O-].C(CC(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Direct Sulfonamide Formation Followed by Succinylation

A common approach involves first synthesizing the N-phenylsulfonamide by reacting a suitable sulfonyl chloride with aniline or substituted aniline under controlled basic conditions. The resulting sulfonamide is then reacted with succinic anhydride or succinyl chloride to introduce the succinate group.

  • Step 1: Sulfonamide Formation

    • Reactants: Sulfonyl chloride (e.g., benzenesulfonyl chloride) and aniline.
    • Conditions: Typically conducted in an inert solvent such as dichloromethane or acetonitrile, with a base like triethylamine to neutralize HCl formed.
    • Temperature: 0–25°C to control reaction rate and avoid side reactions.
    • Outcome: Formation of N-phenylsulfonamide with high yield.
  • Step 2: Succinylation

    • Reactants: N-phenylsulfonamide and succinic anhydride.
    • Conditions: Heating under reflux in an aprotic solvent such as tetrahydrofuran or dimethylformamide.
    • Catalysts: Sometimes a catalytic amount of base or acid is used to promote ring-opening of succinic anhydride.
    • Outcome: Formation of this compound via amide or ester linkage.

This method is supported by classical organic synthesis literature and patents describing succinic acid derivatives bearing amino or alkylamino leaving groups.

Microwave-Assisted Synthesis (MAOS)

Microwave irradiation has been demonstrated as an efficient and greener alternative to traditional heating methods for related compounds such as N-phenylsuccinimide, which shares structural similarity with this compound.

  • Procedure:

    • A mixture of aniline and succinic anhydride is heated in a domestic microwave oven for a short duration (around 4 minutes).
    • No solvent is required, making the process environmentally friendly.
    • The reaction proceeds via initial formation of an amidoacid intermediate, followed by cyclization to the imide or amide.
    • Yields range from moderate to good (40–60%).
  • Advantages:

    • Significant reduction in reaction time compared to conventional methods.
    • Energy efficient and atom economical.
    • Suitable for rapid synthesis and purification within a single laboratory session.

While this method is specifically reported for N-phenylsuccinimide, the principles can be adapted for this compound synthesis with appropriate modifications.

Zincke Salt Method for N-Substituted Amides

Although primarily applied to pyridinium compounds, the Zincke salt approach involves reacting an N-heteroaryl substituted pyridinium salt with a primary amine to form N-substituted amides.

  • Relevance:

    • This method allows high-yield formation of N-substituted aromatic amides.
    • The reaction conditions are mild and scalable.
    • The technique involves formation of a reactive Zincke-type salt intermediate, which then reacts with an amine nucleophile.
  • Application:

    • By analogy, preparing this compound could involve similar nucleophilic substitution reactions where the amine component is aniline or a related derivative.
    • This method offers advantages in purification due to precipitation of byproducts.

This approach is detailed in patent literature describing synthesis of N-substituted aromatic amides and related compounds.

Comparative Data Table of Preparation Methods

Method Key Reactants Conditions Yield (%) Advantages Limitations
Direct Sulfonamide + Succinylation Sulfonyl chloride + aniline + succinic anhydride Room temp for sulfonamide; reflux for succinylation High (70–90%) Well-established, scalable Requires multiple steps
Microwave-Assisted Synthesis Aniline + succinic anhydride Microwave irradiation, ~4 min Moderate (40–60%) Fast, solvent-free, green chemistry Moderate yield, limited scale
Zincke Salt Reaction N-heteroaryl pyridinium salt + primary amine Mild conditions, nucleophilic substitution High (variable) Mild, scalable, easy purification Requires specialized intermediates

Research Outcomes and Analytical Data

  • Yields and Purity: The direct sulfonamide formation followed by succinylation generally affords high yields and purity, confirmed by chromatographic and spectroscopic methods.
  • Microwave Synthesis: Offers rapid synthesis with acceptable yields, suitable for educational and rapid screening purposes.
  • Mechanistic Insights: The succinylation step involves nucleophilic attack of the amide nitrogen on the anhydride carbonyl, requiring elevated temperatures due to the resonance stabilization of the amide nitrogen.
  • Spectroscopic Characterization: Typical characterization includes nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) to confirm the presence of sulfonamide and succinate functional groups.

Chemical Reactions Analysis

Types of Reactions

N-Phenylsulfonic amide succinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, sulfuryl chloride, and lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and substituted sulfonamides. These products have significant applications in various fields, including pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of N-Phenylsulfonic amide succinate involves its interaction with specific molecular targets and pathways. The compound acts by inhibiting enzymes such as succinate dehydrogenase, which plays a crucial role in cellular respiration . This inhibition disrupts the electron transfer chain, leading to reduced energy production in cells.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Comparison

Compound Core Structure Key Functional Groups Biological Target/Application
N-Phenylsulfonic amide succinate Phenyl + sulfonic amide + succinate −SO₂−NH−, −OOC−CH₂−CH₂−COO− Hypothesized SDH inhibition, drug delivery
Pyrazole-4-carboxamide derivatives (e.g., U22) Pyrazole + carboxamide + N-phenyl −CONH−, substituted phenyl Succinate dehydrogenase (SDH) inhibitors (antifungal)
HPMCAS Cellulose backbone + acetyl/succinyl esters −OAc, −OOC−CH₂−CH₂−COO− Enteric coating, solubility enhancement
N-Acyl sulfamates Sulfamate + acyl group −O−SO₂−NH−CO− Drug discovery (late-stage functionalization)
2-Phenylbenzimidazole-5-sulfonic acid Benzimidazole + sulfonic acid −C₆H₄−SO₃H UV filter (Ensulizole)

Key Observations :

  • Sulfonic vs. Sulfonamide/Sulfamate : The sulfonic amide group in the target compound differs from sulfonate esters (HPMCAS) or sulfonic acids (Ensulizole), offering distinct reactivity and stability profiles.
  • Succinate Integration : Unlike HPMCAS, which uses succinate esters for pH-dependent dissolution, the succinate in the target compound may modulate solubility or act as a metabolic intermediate.
Antifungal Activity Against Sclerotinia sclerotiorum
Compound EC₅₀ (μg·mL⁻¹) Mechanism of Action Reference
This compound Not reported Hypothesized SDH inhibition
U22 (Pyrazole-4-carboxamide) 0.94 ± 0.11 SDH inhibition, mitochondrial disruption
Fluxapyroxad 0.71 ± 0.14 SDH inhibition
Pydiflumetofen 0.06 ± 0.01 SDH inhibition

Insights :

  • Pyrazole-4-carboxamide derivatives (e.g., U22) demonstrate potent antifungal activity via SDH binding and mitochondrial damage . The absence of direct data on this compound necessitates extrapolation; its sulfonic amide group may enhance target binding compared to carboxamides.

Comparison :

  • N-Acyl sulfamates and sulfenamides utilize efficient, scalable routes under mild conditions . The target compound may require tailored sulfonylation strategies due to the succinate moiety.

Biological Activity

N-Phenylsulfonic amide succinate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant research findings.

1. Synthesis of this compound

The synthesis of this compound typically involves the reaction between phenylsulfonic acid derivatives and succinic anhydride or its derivatives. The reaction conditions, such as temperature and solvent choice, can significantly affect the yield and purity of the final product.

2. Biological Activity

2.1 Antimicrobial Properties

Research has shown that sulfonamide derivatives, including this compound, exhibit varying degrees of antimicrobial activity. A study on sulfonamide compounds indicated that while some derivatives showed moderate antimicrobial effects, others were more potent in antioxidant assays, such as the DPPH radical scavenging method and FRAP assay. For instance, certain modifications in the sulfonamide structure can enhance its activity against specific bacterial strains .

2.2 Antioxidant Activity

The antioxidant capabilities of this compound have been evaluated using standard assays. In particular, the DPPH scavenging assay demonstrated that some derivatives possess significant radical scavenging abilities, indicating their potential use as antioxidants in therapeutic applications .

2.3 Anti-inflammatory Effects

Compounds similar to this compound have been reported to exhibit anti-inflammatory properties. These effects are often attributed to their ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. The structure-activity relationship (SAR) studies suggest that modifications in the amide or sulfonamide moieties can enhance anti-inflammatory activity .

3. Case Studies

3.1 Study on Antimicrobial Efficacy

A notable case study investigated a series of sulfonamide derivatives for their antimicrobial efficacy against various pathogens. The study reported that certain modifications significantly increased activity against Gram-positive bacteria while maintaining low toxicity profiles .

3.2 Evaluation of Antioxidant Properties

In another study focusing on antioxidant properties, several derivatives of this compound were synthesized and tested. The results indicated that compounds with specific substituents showed enhanced DPPH scavenging activity compared to their parent structures, highlighting the importance of molecular modification in enhancing biological activity .

4. Research Findings Summary

Property Findings
Antimicrobial ActivityModerate activity against specific bacteria; structure-dependent efficacy
Antioxidant ActivitySignificant DPPH scavenging; enhanced by specific structural modifications
Anti-inflammatory EffectsInhibition of TNF-alpha and IL-6; SAR studies indicate potential for enhancement

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing N-phenylsulfonic amide succinate derivatives, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves coupling sulfonyl chlorides with amines or via nucleophilic substitution. For example, benzenesulfonyl chloride reacts with aniline derivatives under basic conditions (e.g., triethylamine in dichloromethane) . Reaction temperature (20–25°C) and stoichiometric ratios (1:1.2 for amine:sulfonyl chloride) are critical for minimizing side products like disubstituted sulfonamides. Purity is assessed via HPLC (>95%) and NMR to confirm regioselectivity .

Q. How are this compound derivatives characterized for structural validation?

  • Techniques : Use a combination of:

  • FT-IR : Confirm sulfonamide (S=O stretching at ~1150–1350 cm⁻¹) and amide (C=O at ~1650 cm⁻¹) groups .
  • NMR : ¹H NMR for aromatic proton environments (δ 7.2–7.8 ppm for phenyl groups) and ¹³C NMR for carbonyl (δ ~170 ppm) and sulfonyl (δ ~45 ppm) carbons .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ions (e.g., [M+H]⁺) and isotopic patterns .

Advanced Research Questions

Q. How can experimental design (DoE) optimize the synthesis of this compound derivatives?

  • Approach : A full factorial design (e.g., 3 factors, 3 levels) evaluates variables like solvent polarity, temperature, and catalyst loading. For example:

FactorLow LevelHigh Level
Temperature (°C)2060
Solvent (DCM:DMF)1:01:1
Catalyst (mol%)0.52.0
ANOVA identifies significant factors (e.g., solvent polarity dominates reaction efficiency, p < 0.05) . Taguchi methods reduce experimental runs while maintaining predictive accuracy for industrial scaling .

Q. What analytical strategies resolve contradictions in reported bioactivity data for this compound derivatives?

  • Case Study : Discrepancies in antifungal activity (IC₅₀ ranging from 1.2–15 µM) may arise from:

  • Assay variability : Standardize protocols (e.g., microdilution vs. agar diffusion) .
  • Structural isomerism : Use chiral HPLC to separate enantiomers, as SDH inhibition is stereospecific .
  • Membrane permeability : Quantify logP values (e.g., via shake-flask method) to correlate hydrophobicity with cellular uptake .

Q. How do computational models predict the binding affinity of this compound derivatives to succinate dehydrogenase (SDH)?

  • Method : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) assess interactions with SDH’s ubiquinone-binding site. Key findings:

  • Hydrogen bonds : Between sulfonamide oxygen and Arg-43 residue stabilize binding (ΔG = −8.2 kcal/mol) .
  • π-π stacking : Phenyl groups align with Phe-136, enhancing inhibitory potency .
    • Validation : Compare docking scores (in silico) with enzymatic inhibition assays (in vitro) to refine predictive models .

Data Analysis and Interpretation

Q. How do SEM and AFM address discrepancies in nanofiber morphology for PBS-based composites containing this compound?

  • Issue : SEM images may show uniform fibers, but AFM reveals surface roughness due to solvent evaporation artifacts .
  • Solution : Combine SEM (for diameter distribution) with AFM (for 3D topography). For example:

SampleAvg. Diameter (SEM, nm)Roughness (AFM, nm)
A156 ± 128.2 ± 1.5
B315 ± 2518.7 ± 3.1
Statistical analysis (e.g., t-test) confirms significant differences (p < 0.01) .

Emerging Research Directions

Q. What metabolic engineering approaches enhance succinate production for N-phenylsulfonic amide precursor synthesis?

  • Strategy : Engineer E. coli or cyanobacteria to overexpress PEP carboxylase, increasing succinate titers from 0.8 g/L to 6.2 g/L under anaerobic conditions .
  • Challenges : Redox balance (NAD+/NADH ratio) and byproduct (acetate) suppression via CRISPRi .

Contradictory Findings and Mitigation

Q. Why do some studies report pH-dependent solubility of this compound derivatives, while others do not?

  • Root Cause : Impurity profiles (e.g., residual salts) alter solubility measurements.
  • Resolution : Use dialysis (12 kDa cutoff) to remove salts before measuring solubility via UV-Vis (λ = 280 nm) .

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